molecular formula C21H29FNO3P B2612938 dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate CAS No. 438483-75-1

dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate

Cat. No.: B2612938
CAS No.: 438483-75-1
M. Wt: 393.439
InChI Key: ICRLQGZHUNLQER-UHFFFAOYSA-N
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Description

Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate is a synthetic organophosphorus compound characterized by a central phosphorus atom bonded to two butyloxy groups, a 2-fluorophenyl-substituted methyl group, and a phenylamino moiety. The 2-fluorophenyl group likely introduces electronic and steric effects that influence reactivity and stability, analogous to substituents like methoxy or chloro in related compounds .

Properties

IUPAC Name

N-[dibutoxyphosphoryl-(2-fluorophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FNO3P/c1-3-5-16-25-27(24,26-17-6-4-2)21(19-14-10-11-15-20(19)22)23-18-12-8-7-9-13-18/h7-15,21,23H,3-6,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRLQGZHUNLQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(C(C1=CC=CC=C1F)NC2=CC=CC=C2)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate typically involves the reaction of dibutyl phosphite with a suitable [(2-fluorophenyl)(phenylamino)methyl] precursor. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process would include careful control of temperature, pressure, and reaction time to optimize the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted [(2-fluorophenyl)(phenylamino)methyl] compounds .

Scientific Research Applications

Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This interaction can disrupt normal cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Linear vs. Cyclic Phosphonates

  • Linear α-Aminophosphonates (e.g., compound 3): Synthesized via T3P®-catalyzed Kabachnik–Fields reactions under mild conditions (25°C, 1 h). The linear structure arises from the addition of aniline and dialkyl phosphites to 2-alkynylbenzaldehydes. Yields range from 87–98%, with electron-withdrawing substituents (e.g., Cl) favoring higher yields compared to electron-donating groups (e.g., OMe, 89%) .
  • Cyclic 1,2-Dihydroisoquinolinyl Phosphonates (e.g., compound 4): Formed via Cu-catalyzed cyclization under solvent-free or acetonitrile conditions (60–80°C, 1 h). Copper catalysts (e.g., CuCl) promote intramolecular cyclization, achieving up to 100% conversion. Cyclic derivatives are of interest for bioactive applications due to their fused heterocyclic systems .

Substituent Effects

  • Electron-Donating Groups (e.g., 4-methoxy in compound 7):
    Reduce yields (87–89%) due to destabilization of intermediates .
  • Electron-Withdrawing Groups (e.g., 4-chloro in compound 9):
    Enhance yields (98%) by stabilizing transition states .
  • Fluorine Substituents (hypothetical for target compound): The 2-fluorophenyl group may balance electronic effects (inductive withdrawal vs.

Catalytic Systems and Reaction Efficiency

Compound Type Catalyst Conditions Yield/Conversion Key Feature Reference
Linear α-Aminophosphonates T3P® (1 eq) 25°C, 1 h, MeCN 96% Selective linear product
Cyclic Phosphonates CuCl (5 mol%) 60°C, 1 h, solvent-free 86–100% Intramolecular cyclization

Data Tables

Table 1. Comparative Analysis of Key Phosphonate Derivatives

Compound Name (Example) Structure Type Catalyst Yield Notable Substituent Application Reference
Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate Linear α-aminophosphonate T3P® (hyp.) N/A 2-Fluorophenyl Hypothetical synthesis -
Compound 3 Linear α-aminophosphonate T3P® 96% p-Tolylethynyl Model synthesis compound
Compound 4 Cyclic phosphonate CuCl 100% p-Tolyl Bioactive potential
Dimethyl ((4-nitrophenyl)(phenylamino)-methyl) phosphonate Linear α-aminophosphonate - - 4-Nitrophenyl Kinase inhibition

Biological Activity

Dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate is an organophosphorus compound that has garnered attention for its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO3P. It features a phosphonate group attached to a complex aromatic structure, which contributes to its reactivity and biological interactions. The presence of the fluorinated aromatic ring enhances its lipophilicity, potentially influencing its biological activity.

Research indicates that this compound exhibits moderate biological activity, particularly against glioblastoma multiforme cell lines such as T98G and U-118 MG. Its mechanism involves mimicking the transition state of peptide hydrolysis, allowing it to act as an enzyme inhibitor. This characteristic positions it as a potential candidate in drug development aimed at targeting specific enzymes involved in cancer progression .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of glioblastoma cell lines, with studies indicating IC50 values in the low micromolar range (approximately 7 to 20 µM) against these cell lines .
  • Enzyme Inhibition : Due to its structural similarity to phosphate esters, it interferes with critical biochemical pathways, enhancing its potential as an enzyme inhibitor.
  • Stability : The stability of the C–P bond under physiological conditions makes it suitable for therapeutic applications, contrasting with traditional phosphate esters which are more susceptible to hydrolysis .

Comparative Analysis with Similar Compounds

This compound shares similarities with other organophosphorus compounds but stands out due to its specific structural features. Below is a comparison table highlighting similar compounds and their unique features:

Compound NameStructureUnique Features
Dibutyl [(4-fluorophenyl)(hydroxy)methyl]phosphonateC15H24FO4PHydroxy group enhances solubility and reactivity
Dibutyl [amino(pentafluorophenyl)methyl]phosphonateC15H21F5NO3PContains multiple fluorine atoms affecting lipophilicity
Diphenyl [(cyclohexylamino)(phenyl)methyl]phosphonateC19H23NO3PDifferent amine structure may alter biological activity

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits moderate cytotoxicity against glioblastoma cell lines. For instance, studies using the MTT assay confirmed its ability to inhibit cell proliferation effectively .
  • Mechanistic Insights : Further research has indicated that this compound can induce apoptosis in cancer cells by disrupting normal cell signaling pathways. In particular, it targets cathepsin activity, which is crucial for tumor progression and metastasis .
  • Synthesis and Yield : The synthesis typically involves the reaction of dibutyl phosphite with a suitable [(2-fluorophenyl)(phenylamino)methyl] precursor. Automated reactors are often used in industrial settings to ensure consistent quality and yield through precise control of reaction conditions.

Q & A

Q. What are the recommended synthetic routes for dibutyl [(2-fluorophenyl)(phenylamino)methyl]phosphonate, and what challenges exist in optimizing its yield and purity?

  • Methodological Answer : The synthesis of phosphonate derivatives typically involves Grignard reactions or nucleophilic substitution. For analogous compounds (e.g., diphenylphosphonic acid), Grignard reagents react with phosphorus precursors (e.g., PCl₃) under controlled conditions (15–25°C) to form intermediates, followed by oxidation and hydrolysis . Key challenges include:
  • Low yields (e.g., 30% for diphenylphosphonic acid) due to side reactions or incomplete purification .
  • Purification : Use column chromatography or recrystallization from solvents like THF/chlorobenzene to isolate the product .
  • Safety : Handle intermediates (e.g., phosphonochloridates) in inert atmospheres to avoid hydrolysis .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves bond angles and hydrogen-bonding networks. For example, dimethyl [(4-fluorophenyl)(6-methoxybenzothiazol-2-ylamino)methyl]phosphonate crystallizes in a monoclinic system (space group C2/c, β = 122.1°, Z = 8), with N–H···O and π-π interactions stabilizing the structure .
  • Spectroscopy :
  • ³¹P NMR identifies phosphonate environments (δ ~20–30 ppm).
  • FT-IR confirms P=O (1150–1250 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches .

Q. What are the key stability considerations for handling and storing this phosphonate derivative?

  • Methodological Answer :
  • Moisture Sensitivity : Store in sealed containers under dry inert gas (e.g., N₂) to prevent hydrolysis of the phosphonate ester .
  • Thermal Stability : Monitor decomposition temperatures via TGA; similar compounds (e.g., dibutyl methylphosphonate) have flash points >200°C .
  • Light Exposure : Protect from UV light to avoid radical degradation, as observed in arylphosphonates .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer :
  • DFT Calculations : Model transition states for nucleophilic substitutions (e.g., at the phosphorus center) to predict regioselectivity. Compare computed ³¹P NMR shifts with experimental data to validate intermediates .
  • MD Simulations : Study solvent effects on reaction kinetics (e.g., THF vs. toluene) by simulating solvation shells around the phosphonate group .

Q. What strategies are effective in resolving contradictory data regarding the compound's reactivity under varying conditions?

  • Methodological Answer :
  • Controlled Replicates : Use randomized block designs (e.g., split-split plots for temperature/pH variables) to isolate confounding factors .
  • Cross-Validation : Compare reactivity assays (e.g., hydrolysis rates in acidic vs. basic media) with structurally similar compounds (e.g., dimethyl phosphonates) to identify outliers .
  • Advanced Analytics : Employ LC-MS/MS to detect trace impurities (e.g., residual catalysts) that may alter reactivity .

Q. How should researchers design experiments to assess the environmental fate and degradation pathways of this compound?

  • Methodological Answer :
  • Abiotic Studies :
  • Hydrolysis : Test stability in aqueous buffers (pH 4–10) at 25–60°C, monitoring degradation via ³¹P NMR .
  • Photolysis : Expose to UV light (λ = 254 nm) and quantify photoproducts using HPLC .
  • Biotic Studies :
  • Microbial Degradation : Incubate with soil microbiota and track metabolite formation (e.g., fluorophenol) via GC-MS .
  • Ecotoxicology : Use Daphnia magna or algae growth inhibition assays to evaluate acute toxicity (EC₅₀) .

Methodological Resources

  • Synthesis Optimization : (Grignard protocols), (safety guidelines).
  • Structural Analysis : (crystallography), (spectroscopic techniques).
  • Environmental Fate : (degradation pathways), (toxicological frameworks).

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